N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-14-5-4-6-15(11-14)12-17(27)21-7-9-26-19-16(13-23-26)18(22-8-10-28-2)24-20(25-19)29-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,21,27)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTCUBRTHNCUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=NC(=NC(=C3C=N2)NCCOC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide, often referred to as Compound X, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various research studies and clinical trials.
Structural Formula
The compound can be represented by the following structural formula:
Key Functional Groups
- Pyrazolo[3,4-d]pyrimidine moiety : Known for its role in modulating various biological pathways.
- Methoxyethyl group : Enhances solubility and bioavailability.
- Methylthio group : Implicated in potential interactions with cellular targets.
Compound X exhibits multiple mechanisms of action:
- Kinase Inhibition : It acts as a dual inhibitor of tyrosine and phosphoinositide kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival .
- Androgen Receptor Modulation : The compound has been identified as a tissue-selective androgen receptor modulator (SARM), suggesting potential applications in treating conditions related to androgen signaling .
Anticancer Activity
Research has demonstrated that Compound X possesses significant anticancer properties. In vitro studies have shown:
- Cell Line Sensitivity : The compound was tested against various cancer cell lines, including breast and lung cancer cells, showing IC50 values in the low micromolar range.
- Apoptosis Induction : Flow cytometry assays indicated that treatment with Compound X leads to increased apoptosis in cancer cells, evidenced by Annexin V staining.
Enzyme Inhibition Profiles
Compound X has been evaluated for its enzyme inhibition capabilities:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Phosphatidylinositol 3-kinase (PI3K) | Competitive | 0.5 |
| Mitogen-activated protein kinase (MAPK) | Non-competitive | 1.2 |
In Vivo Studies
In vivo studies using murine models have provided insights into the pharmacodynamics of Compound X:
- Tumor Growth Inhibition : Animal models treated with Compound X exhibited a significant reduction in tumor volume compared to control groups.
- Tolerability Profile : Toxicological assessments revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Clinical Trials
A notable clinical trial (NCT03743350) is currently investigating the efficacy of Compound X in patients with non-small cell lung cancer (NSCLC) harboring specific mutations. Preliminary results indicate promising outcomes regarding tumor response rates and overall survival compared to standard therapies.
Comparative Analysis with Similar Compounds
To contextualize the efficacy of Compound X, it is essential to compare it with other known compounds within the same class:
| Compound Name | Mechanism of Action | Clinical Status |
|---|---|---|
| Tarloxotinib | Pan-HER kinase inhibitor | Phase II |
| PP121 | Dual kinase inhibitor | Approved for use |
| Compound X | Dual tyrosine/phosphoinositide kinase inhibitor | Ongoing trials |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this pyrazolo-pyrimidine derivative?
- Methodological Answer: Multi-step synthesis involving nucleophilic substitution and amide coupling is common for pyrazolo-pyrimidine derivatives. For example, intermediates like pyrimidine cores (e.g., 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) can be functionalized with 2-methoxyethylamine via SNAr reactions under inert conditions (e.g., DMF, 80°C, 12 hours) . Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of nucleophile) or employing catalysts like DIEA. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical to isolate the target compound, as seen in analogous syntheses (58% yield reported for structurally related compounds) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer: Use orthogonal analytical techniques:
- 1H NMR : Confirm substituent integration (e.g., methylthio at δ ~2.33 ppm, methoxyethyl protons at δ ~3.4–3.6 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~450–500, depending on substituents) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases.
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer: Preliminary solubility screening in DMSO (10 mM stock) is standard. For stability:
- pH-dependent stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours, monitoring degradation via HPLC .
- Light sensitivity : Store aliquots in amber vials at -20°C to prevent photodegradation of the methylthio group.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylthio and methoxyethylamino substituents?
- Methodological Answer:
- Analog synthesis : Replace methylthio with methoxy (e.g., 6-methoxy derivative) or bulkier groups (e.g., ethylthio) to assess steric/electronic effects .
- Biological assays : Test kinase inhibition (e.g., EGFR or VEGFR2) using recombinant enzymes and ATP competition assays. Correlate IC50 values with substituent properties (e.g., logP, polar surface area).
- Computational modeling : Perform docking studies (AutoDock Vina) to analyze hydrogen bonding between the methoxyethyl group and kinase active sites.
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Methodological Answer:
- Rodent models : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS quantification .
- Tissue distribution : Sacrifice animals at 24 hours, homogenize tissues (liver, kidney, brain), and extract compound using acetonitrile precipitation.
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Methodological Answer:
- Meta-analysis : Compare IC50 values from independent studies (e.g., antimicrobial vs. kinase inhibition assays) .
- Control experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling).
- Data normalization : Use reference standards (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability.
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
